![molecular formula C15H26BNO4 B1466021 3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester CAS No. 1167991-21-0](/img/structure/B1466021.png)
3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester
Overview
Description
The compound “3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester” is a chemical compound with the molecular formula C16 H28 B N O4 . It is also known by the synonym "tert-Butyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1" .
Chemical Reactions Analysis
Pinacol boronic esters, including this compound, are known to undergo protodeboronation, a reaction that involves the removal of a boron group . This reaction is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the formation of C-C bonds through cross-coupling reactions. Its boronic ester group is pivotal in Suzuki-Miyaura coupling reactions, which are widely used to synthesize biaryl compounds, an essential structure in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this ester serves as a building block for the development of new drugs. It can be used to create molecules that modulate the endocannabinoid system (ECS), which is a target for treating various conditions such as pain, inflammation, and neurodegenerative diseases .
Drug Discovery
The compound’s role in drug discovery is significant. It acts as an intermediate in synthesizing inhibitors targeting embryonic ectoderm development (EED), which is crucial in cancer research. Additionally, it’s used to develop IRAK4 inhibitors, potentially treating autoimmune diseases and certain cancers .
Material Science
In material science, the ester is used to modify surfaces and create functional materials. Its boronic acid moiety can form stable covalent bonds with other compounds, allowing for the construction of complex materials with specific properties for industrial applications .
Biochemistry Research
Biochemists utilize this compound to study protein interactions and enzyme functions. It can be incorporated into peptides or proteins as a probe to investigate biological processes, providing insights into enzyme mechanisms and protein-ligand interactions .
Agriculture
While direct applications in agriculture are not well-documented, compounds like this ester can be used to synthesize molecules that affect plant growth or protect crops from pests. Its role in creating new chemical entities can lead to the development of novel agrochemicals .
properties
IUPAC Name |
tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO4/c1-14(2,3)21-13(18)17-8-6-12(7-9-17)16-19-10-15(4,5)11-20-16/h6H,7-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNYQCSGFXGPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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